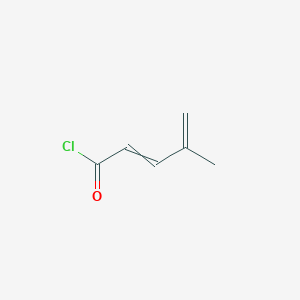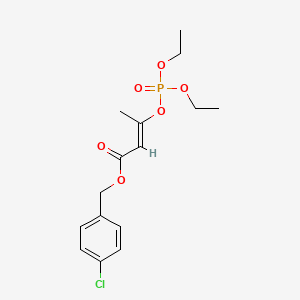
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitrobenzoyl chloride with 2-aminophenol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Aminophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one.
Reduction: Formation of 3-(3-Aminophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
科学的研究の応用
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazole ring can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
- 3-(2-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
- 3-(3-Nitrophenyl)-1,2-benzisoxazol-4(5H)-one
Uniqueness
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
65924-69-8 |
|---|---|
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC名 |
3-(3-nitrophenyl)-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C13H10N2O4/c16-10-5-2-6-11-12(10)13(14-19-11)8-3-1-4-9(7-8)15(17)18/h1,3-4,7H,2,5-6H2 |
InChIキー |
AKJDOXWOBABLHX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)C(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


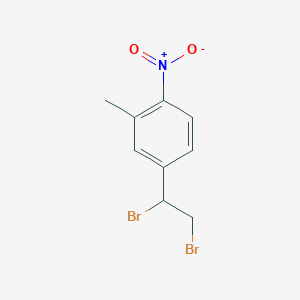
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
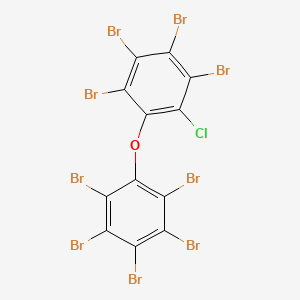
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)

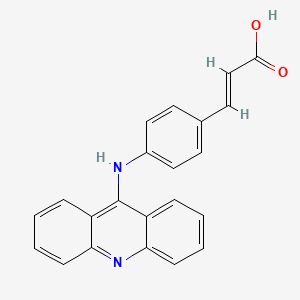
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
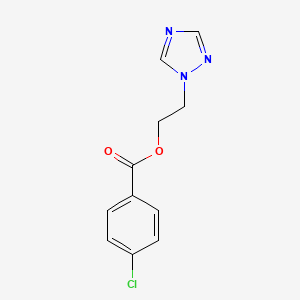
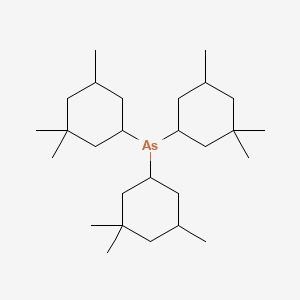
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
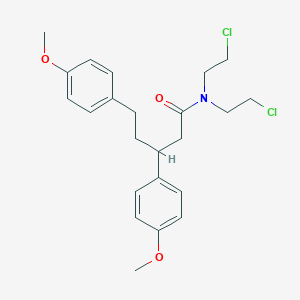
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
